3,6-Diacetyl-9-isoamylcarbazole
3,6-Diacetyl-9-isoamylcarbazole
Brand Name:
Vulcanchem
CAS No.:
10510-39-1
VCID:
VC20968855
InChI:
InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3
SMILES:
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Molecular Formula:
C21H23NO2
Molecular Weight:
321.4 g/mol
3,6-Diacetyl-9-isoamylcarbazole
CAS No.: 10510-39-1
Cat. No.: VC20968855
Molecular Formula: C21H23NO2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10510-39-1 |
|---|---|
| Molecular Formula | C21H23NO2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |
| Standard InChI Key | ZRLGQXONUJTYQP-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
| Canonical SMILES | CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator